

Standard Dosing & Reduction Guidelines

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Compound Focus: Binimetinib

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The standard adult dose of **binimetinib** is **45 mg taken orally twice daily (BID)** when used in combination with encorafenib for treating conditions like unresectable or metastatic melanoma with a BRAF V600E or V600K mutation [1] [2]. Treatment continues until disease progression or unacceptable toxicity.

Dose modifications follow a structured protocol, as shown in the table below [1].

Modification Level	Recommended Dosage	Instructions
Starting Dose	45 mg PO BID	In combination with encorafenib [1].
First Dose Reduction	30 mg PO BID	For an adverse reaction that is not tolerable at the current dose [1].
Subsequent Modification	Permanently discontinue	If unable to tolerate 30 mg PO BID [1].

Management of Specific Adverse Reactions

The following table outlines dose modification guidelines for specific Adverse Reactions (ARs). If encorafenib is permanently discontinued, **binimetinib** should also be stopped [1].

Adverse Reaction	Severity / Criteria	Recommended Binimetinib Dose Modification [1]
Cardiomyopathy	Asymptomatic, absolute LVEF decrease >10% from baseline and also below LLN	Withhold for up to 4 weeks. If LVEF recovers to \geq LLN, absolute decrease from baseline is \leq 10%, and patient is asymptomatic, resume at a reduced dose . If no recovery in 4 weeks, permanently discontinue .
	Symptomatic CHF or absolute LVEF decrease >20% from baseline and also below LLN	Permanently discontinue .
Venous Thromboembolism	Uncomplicated DVT or PE	Withhold . If improves to Grade 0-1, resume at a reduced dose . If no improvement, permanently discontinue .
	Life-threatening PE	Permanently discontinue .
Ocular Toxicity	Symptomatic serous retinopathy/Retinal Pigment Epithelial Detachments (RPED)	Withhold for up to 10 days. If improves and becomes asymptomatic, resume at the same dose . If not improved, resume at a reduced dose or permanently discontinue .
	Retinal Vein Occlusion (RVO)	Permanently discontinue .
	Uveitis (Grades 1-3)	If Grade 1/2 does not respond to ocular therapy, or for Grade 3, withhold for up to 6 weeks. If improved, resume at same or reduced dose . If not improved, permanently discontinue .
	Uveitis (Grade 4)	Permanently discontinue .
Interstitial Lung Disease (ILD)/Pneumonitis	Grade 2	Withhold for up to 4 weeks. If improved to Grade 0-1, resume at a reduced dose . If not resolved in 4 weeks, permanently discontinue .

Adverse Reaction	Severity / Criteria	Recommended Binimetinib Dose Modification [1]
	Grade 3 or 4	Permanently discontinue.
Hepatotoxicity	First occurrence of any Grade 4 AST/ALT increased	Permanently discontinue OR Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose . If no improvement, permanently discontinue .
	Recurrent Grade 4 AST/ALT increased	Permanently discontinue.
Dermatologic Reactions	Grade 4	Permanently discontinue.
Rhabdomyolysis / CPK Elevation	Grade 4 asymptomatic CPK elevation OR Any grade with symptoms or renal impairment	Withhold for up to 4 weeks. If improved to Grade 0-1, resume at a reduced dose . If not resolved in 4 weeks, permanently discontinue .
Other Adverse Reactions (e.g., hemorrhage)	Recurrent Grade 2 or first occurrence of any Grade 3	Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose . If no improvement, permanently discontinue .
	First occurrence of any Grade 4	Permanently discontinue OR Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose . If no improvement, permanently discontinue .
	Recurrent Grade 3	Consider permanent discontinuation.
	Recurrent Grade 4	Permanently discontinue.

Special Population & Research-Based Dosing

Hepatic Impairment

Binimetinib undergoes significant hepatic metabolism. Pharmacokinetic data indicates that exposure is significantly increased in patients with moderate or severe hepatic impairment [3] [4]. The recommended dose for these patients is **30 mg PO BID** [1].

Renal Impairment

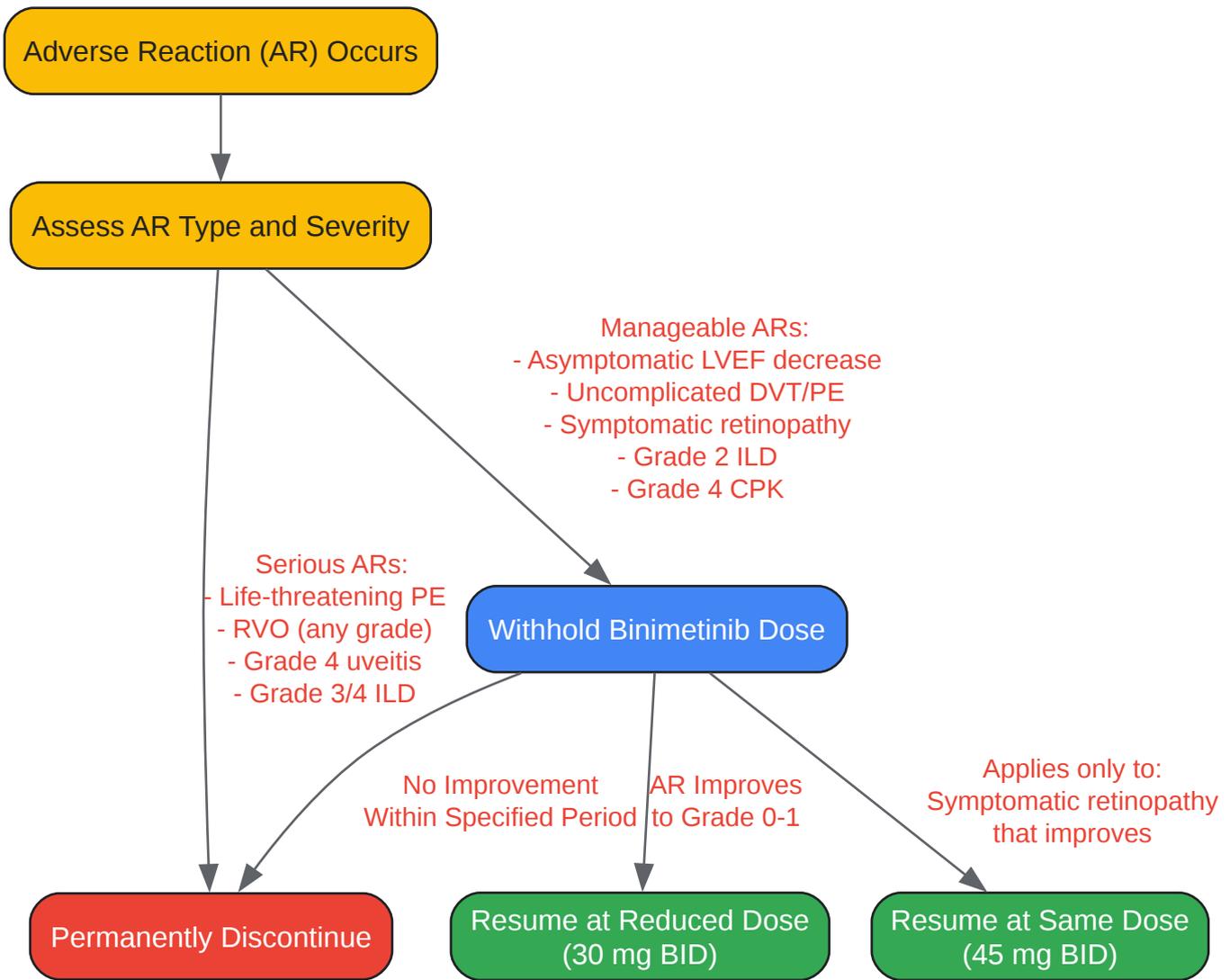
No clinically significant changes in **binimetinib** exposure were observed in patients with severe renal impairment compared to those with normal renal function. Therefore, no dose adjustment is recommended for renal impairment [1].

Alternative Dosing in Clinical Trials

- **NF1 Plexiform Neurofibromas:** In a Phase II study (NF108), the starting dose for adults was reduced from 45 mg BID to **30 mg BID** due to intolerable skin adverse events. Pediatric dosing was 32 mg/m² BID (max 45 mg) [5].
- **Combination with Crizotinib:** A Phase Ia/b study determined the Maximum Tolerated Dose (MTD) for **binimetinib** in combination with crizotinib was **30 mg BID on a 21 days on/7 days off schedule** due to toxicities like transaminitis and fatigue [6].
- **Combination with FOLFOX:** A Phase I study found the MTD of **binimetinib** with FOLFOX chemotherapy was **45 mg BID** on both continuous and intermittent schedules [7].

Experimental Workflow for Dose Modification

The diagram below illustrates the decision-making protocol for managing **binimetinib** adverse reactions.



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